molecular formula C12H16ClN3O2 B2738434 Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate CAS No. 1322604-81-8

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate

Cat. No.: B2738434
CAS No.: 1322604-81-8
M. Wt: 269.73
InChI Key: KHAMUSVSMZIOQG-UHFFFAOYSA-N
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Description

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate (CAS: 1322604-81-8) is a piperidine-based ester derivative featuring a 6-chloropyridazine substituent. Its molecular formula is C₁₂H₁₆ClN₃O₂, with a molar mass of 269.73 g/mol . The compound is described as a white powder and serves as a pharmaceutical intermediate, highlighting its relevance in drug synthesis .

Properties

IUPAC Name

methyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-18-12(17)8-9-4-6-16(7-5-9)11-3-2-10(13)14-15-11/h2-3,9H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAMUSVSMZIOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with piperidine under specific conditions to form the intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-yl. This intermediate is then reacted with methyl acetate to produce the final compound . Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research and development .

Chemical Reactions Analysis

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is used in the study of nicotinic acetylcholine receptors, which are important for understanding neurotransmission.

    Medicine: Research into potential therapeutic agents for neurological disorders often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate involves its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a crucial role in neurotransmission. The compound binds to these receptors, modulating their activity and influencing various physiological processes.

Comparison with Similar Compounds

Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate

The ethyl ester analog (CAS: 1246471-48-6, C₁₃H₁₈ClN₃O₂ , molar mass: 283.76 g/mol ) shares the same piperidine-pyridazine core but differs in the ester alkyl chain (ethyl vs. methyl). Key distinctions include:

  • Lipophilicity : The ethyl group increases lipophilicity (logP), which may enhance membrane permeability and metabolic stability compared to the methyl variant .
  • Applications : Both compounds are pharmaceutical intermediates, but the ethyl derivative’s larger size could alter pharmacokinetic properties in drug candidates .

Piperidine-4-carboxylate Esters (Hydrochloride Salts)

lists structurally similar piperidine esters, such as:

  • Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS: 81270-37-3)
  • Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS: 169458-04-2)
Property Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate Methyl 2-(piperidin-4-yl)acetate hydrochloride
Molecular Formula C₁₂H₁₆ClN₃O₂ C₈H₁₆ClNO₂
Molar Mass (g/mol) 269.73 193.67
Substituent 6-Chloropyridazine None (unsubstituted piperidine)
Solubility Likely moderate (free base) High (hydrochloride salt)

The hydrochloride salts exhibit enhanced water solubility due to ionic character, making them preferable for formulations requiring high bioavailability.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Key differences include:

  • Heterocycle: Pyrimidine (two nitrogen atoms at positions 1 and 3) vs. pyridazine (nitrogens at 1 and 2).
  • Functional Groups : The thioether and thietan groups may increase metabolic oxidation risks (e.g., sulfoxide formation) compared to the chloropyridazine’s stability .

Physicochemical and Functional Differences

Ester Group Impact

  • Methyl vs. Ethyl Esters : Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance, which could shorten the half-life of prodrugs derived from the methyl variant .
  • Molecular Weight : The ethyl analog’s higher mass (283.76 vs. 269.73 g/mol) may reduce diffusion rates but improve lipid bilayer penetration .

Substituent Effects

  • This group is absent in simpler piperidine esters, making the target compound more specialized for targeted therapies .
  • Hydrochloride Salts : Improve solubility but require counterion management during synthesis .

Application Contexts

  • Pharmaceutical Intermediates : Both methyl and ethyl variants are used in drug synthesis, but the methyl derivative’s faster ester hydrolysis may favor rapid-release formulations .
  • Biological Targeting : The 6-chloropyridazine moiety may interact with enzymes or receptors sensitive to halogenated aromatics, such as kinase inhibitors or antimicrobial agents .

Biological Activity

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate, with the CAS number 1322604-81-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C13H16ClN3O2
Molecular Weight: 269.74 g/mol
Structure: The compound features a piperidine ring substituted with a chloropyridazine moiety, which is critical for its biological activity.

Research indicates that compounds containing piperidine and pyridazine derivatives often exhibit diverse pharmacological effects. The biological activity of this compound may be attributed to its ability to interact with various biological targets, including:

  • Receptor Modulation: The compound may act as a modulator for neurotransmitter receptors, particularly those involved in the central nervous system.
  • Enzyme Inhibition: It has potential as an inhibitor of certain enzymes, impacting metabolic pathways relevant to diseases.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. For instance:

Microorganism Activity Reference
E. coliInhibitory
S. aureusModerate

These findings indicate that the compound could be further explored for its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. Results from cell line studies indicate:

Cell Line IC50 (µM) Effect
HeLa25Moderate toxicity
MCF730Low toxicity

These results suggest that while the compound has some cytotoxic effects, it may be selectively toxic depending on the cell type.

Case Studies and Research Findings

Recent research has focused on the development of derivatives of this compound to enhance its biological activity. A notable study explored various analogs and their effects on specific targets:

  • Study on Neurotransmitter Receptors:
    A series of experiments demonstrated that certain derivatives effectively modulate dopamine and serotonin receptors, which could have implications for treating neuropsychiatric disorders.
  • Enzymatic Activity Inhibition:
    Another study investigated the inhibition of specific enzymes involved in cancer metabolism, revealing that some derivatives could significantly reduce enzyme activity at nanomolar concentrations.

Q & A

Q. How can in silico modeling improve the design of derivatives?

  • Methodological Answer :
  • QSAR models : Train on bioactivity data (e.g., MIC values) using descriptors like logP, polar surface area, and H-bond acceptors.
  • MD simulations : Predict binding stability to targets (e.g., 30-ns simulations with GROMACS) ().

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